[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone
Description
Properties
Molecular Formula |
C20H18N6O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H18N6O/c27-20(25-11-3-4-12-25)14-7-9-15(10-8-14)26-13-18(22-24-26)19-16-5-1-2-6-17(16)21-23-19/h1-2,5-10,13H,3-4,11-12H2,(H,21,23) |
InChI Key |
APXKDMDNLJKTGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the Indazole Moiety: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Triazole Formation:
Coupling Reactions: The final step involves coupling the indazole and triazole moieties with a pyrrolidine derivative under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Oncology
The compound has been investigated for its role as an inhibitor of various kinases implicated in cancer progression. Notably, it has shown promise in targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.
Case Study: EGFR Inhibition
A patent describes the use of compounds similar to 4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl-pyrrolidin-1-ylmethanone for degrading mutant forms of EGFR through ubiquitination, suggesting a mechanism for reducing tumor growth in EGFR-dependent cancers .
| Study | Findings |
|---|---|
| Patent WO2021127561A1 | Identified as an EGFR inhibitor with potential for treating various cancers. |
Neurodegenerative Disorders
Research indicates that this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of adenosine receptors has been highlighted as a potential therapeutic target.
Case Study: Adenosine Receptor Antagonism
In a study on A2A adenosine receptor antagonists, compounds structurally similar to 4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl-pyrrolidin-1-ylmethanone were shown to exhibit neuroprotective effects, highlighting their potential in managing symptoms associated with neurodegenerative disorders .
| Study | Findings |
|---|---|
| MDPI Article on A2A Antagonists | Demonstrated neuroprotective effects relevant to Alzheimer's and Parkinson's disease treatment. |
Mechanism of Action
The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole and triazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Analogs with Modified Heterocyclic Cores
1ND: Pyrrolidin-1-ylmethanone with Tetrahydroindazole
The compound 1ND (pyrrolidin-1-yl{4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone) shares the pyrrolidin-1-ylmethanone group but incorporates a tetrahydroindazole core and a trifluoromethyl (CF₃) substituent. Key differences include:
- The CF₃ group enhances lipophilicity and metabolic stability .
- Molecular Properties : 1ND has a larger molecular formula (C₁₉H₂₀F₃N₃O vs. C₂₀H₁₈N₆O for 10h) and additional chiral centers due to the tetrahydroindazole ring, which may influence target selectivity .
Pyrazolo[3,4-d]pyrimidin-4-ylamino Derivative
Bakr and Mehany () reported (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, which replaces the triazole-indazole system with a pyrazolo-pyrimidine scaffold. This modification introduces a planar, fused heterocycle that may enhance DNA intercalation or kinase inhibition, though pharmacological data specific to 10h’s analogs are unavailable .
Triazole vs. Benzotriazole Derivatives
Compounds in feature benzotriazole (e.g., 21, 22) instead of triazole linkers. Benzotriazole’s extended aromatic system increases molecular weight and may improve UV absorption properties. However, the absence of indazole in these analogs limits direct functional comparisons .
Biological Activity
The compound [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone is a synthetic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features an indazole moiety, a triazole ring, and a pyrrolidine group, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer and inflammatory diseases. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor proliferation.
- TRPV1 Antagonism : Similar compounds have been studied for their ability to antagonize the transient receptor potential vanilloid 1 (TRPV1), which plays a role in pain sensation and inflammation. This suggests potential analgesic properties.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Kinase Inhibition | Reduced tumor growth | |
| TRPV1 Antagonism | Analgesic effects | |
| Anti-inflammatory Properties | Decreased inflammatory markers |
1. In Vivo Studies
A study investigating the anti-tumor effects of related compounds reported significant reductions in tumor size in mouse models when treated with similar indazole derivatives. These findings suggest that the compound may possess similar efficacy in inhibiting tumor growth through kinase inhibition.
2. Pain Management
In a clinical study focusing on TRPV1 antagonists, compounds with structural similarities demonstrated effective pain relief in models of neuropathic pain without inducing hyperthermia, indicating a favorable safety profile for pain management applications.
Research Findings
Recent literature highlights the compound's potential in various therapeutic areas:
- Cancer Treatment : The compound's structural components are associated with enhanced binding affinity to mutant forms of proteins involved in oncogenesis, suggesting it could be developed for targeted cancer therapies.
- Pain Relief : Its activity as a TRPV1 antagonist positions it as a candidate for developing new analgesics, particularly for chronic pain conditions.
Q & A
Basic: What synthetic strategies are employed to prepare [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone?
Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Triazole Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the indazole and phenyltriazole moieties. Reaction conditions (e.g., solvent, temperature, catalyst loading) must optimize regioselectivity .
- Pyrrolidinone Attachment: Amide coupling via EDCI/HOBt or similar reagents to introduce the pyrrolidin-1-ylmethanone group. Solvent choice (e.g., DMF, THF) and base (e.g., DIPEA) influence yield .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final compound .
Basic: What analytical methods validate the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and coupling efficiency. For example, aromatic protons in the indazole (δ 7.8–8.2 ppm) and triazole (δ 8.0–8.5 ppm) regions are diagnostic .
- Mass Spectrometry (LC-MS/HRMS): Molecular ion peaks (e.g., [M+H]) verify molecular weight (e.g., ~377.4 g/mol) and purity (>95%) .
- X-ray Crystallography: SHELXL software refines crystal structures to resolve bond lengths/angles, validating spatial arrangement .
Basic: What biological activities are associated with this compound?
Answer:
- Kinase Inhibition: The indazole-triazole scaffold mimics ATP-binding pockets in kinases (e.g., FLT3). IC values are determined via enzymatic assays (e.g., ADP-Glo™) .
- Cellular Potency: In vitro cytotoxicity testing (e.g., MTT assays) in cancer cell lines (e.g., MV4-11 for FLT3-ITD mutants) evaluates selectivity .
- Metabolic Stability: Microsomal assays (human/rat liver microsomes) assess oxidative degradation pathways .
Advanced: How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural refinement?
Answer:
- Disorder Modeling: SHELXL’s PART instruction partitions disordered regions (e.g., flexible pyrrolidinone groups) into discrete sites, refining occupancy factors .
- Validation Metrics: R < 5% and GooF ≈ 1.0 ensure data quality. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize crystal packing .
- Twinned Data: SHELXD/SHELXE pipelines handle twinning via HKLF5 format, leveraging Patterson methods for phase extension .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent Variation: Replace the pyrrolidinone with piperidinone or morpholine to modulate lipophilicity (clogP) and solubility (LogS). Test via SPR binding assays .
- Triazole Modifications: Introduce electron-withdrawing groups (e.g., NO) on the phenyltriazole to enhance π-stacking with kinase hinge regions .
- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., H-bonds with Glu661 in FLT3) .
Advanced: What computational methods predict reactivity and stability under physiological conditions?
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations predict frontier orbitals (HOMO/LUMO) to assess redox stability. Fukui indices identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulations (CHARMM36 force field) model compound-protein binding kinetics (e.g., residence time in FLT3’s active site) .
- Degradation Pathways: QM/MM hybrid methods simulate hydrolysis of the methanone group under acidic pH .
Advanced: How are nitro group reduction artifacts mitigated during synthesis?
Answer:
- Catalytic Transfer Hydrogenation: Use Pd/C with ammonium formate in ethanol to reduce nitro to amine without over-reducing triazole rings .
- Monitoring via TLC: R shifts (e.g., 0.5 → 0.3 in ethyl acetate/hexane) track reaction progress.
- Post-reduction Stability: Lyophilize amine intermediates at -20°C under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
